molecular formula C9H9FS B14421109 1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene CAS No. 82525-09-5

1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene

Cat. No.: B14421109
CAS No.: 82525-09-5
M. Wt: 168.23 g/mol
InChI Key: NHTVTMKQEXDCQL-UHFFFAOYSA-N
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Description

1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene is an organic compound that features a benzene ring substituted with a fluoro group and a 2-(methylsulfanyl)ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1-fluoro-4-iodobenzene with 2-(methylsulfanyl)ethenyl magnesium bromide under palladium-catalyzed cross-coupling conditions. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a phosphine ligand, such as triphenylphosphine, in the presence of a base like potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Sodium hydroxide, potassium hydroxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Benzene derivatives with hydrogen replacing the fluoro group

    Substitution: Hydroxy-substituted benzene derivatives

Mechanism of Action

The mechanism of action of 1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene involves its interaction with molecular targets through its functional groups. The fluoro group can participate in hydrogen bonding and dipole-dipole interactions, while the methylsulfanyl group can undergo oxidation-reduction reactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene is unique due to the presence of both a fluoro group and a 2-(methylsulfanyl)ethenyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and potential for diverse chemical transformations .

Properties

CAS No.

82525-09-5

Molecular Formula

C9H9FS

Molecular Weight

168.23 g/mol

IUPAC Name

1-fluoro-4-(2-methylsulfanylethenyl)benzene

InChI

InChI=1S/C9H9FS/c1-11-7-6-8-2-4-9(10)5-3-8/h2-7H,1H3

InChI Key

NHTVTMKQEXDCQL-UHFFFAOYSA-N

Canonical SMILES

CSC=CC1=CC=C(C=C1)F

Origin of Product

United States

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